molecular formula C17H23N3O B7474218 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide

4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide

Cat. No. B7474218
M. Wt: 285.4 g/mol
InChI Key: YHXNIDRWKVUOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.

Mechanism of Action

4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking its activity. This prevents the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell growth and survival. By inhibiting these pathways, 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on EGFR, it has been shown to inhibit other tyrosine kinases, such as HER2 and c-Met. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective treatment for cancer.

Advantages and Limitations for Lab Experiments

4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified to high levels of purity. It is also a potent and selective inhibitor of EGFR, making it a useful tool for studying the role of EGFR in cancer cell growth and proliferation. However, there are also some limitations to using 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide in lab experiments. It is a small molecule inhibitor that may not accurately reflect the effects of targeting EGFR using larger molecules, such as antibodies. Additionally, its potency and selectivity may vary depending on the cell line and experimental conditions used.

Future Directions

There are several potential future directions for research on 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. One area of interest is in combination therapies, where 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide is used in combination with other drugs to enhance its efficacy. Another potential direction is in the development of new EGFR inhibitors that are more potent and selective than 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. Additionally, there is interest in exploring the role of EGFR in other diseases, such as Alzheimer's disease and autoimmune disorders, which may lead to new applications for 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide.

Synthesis Methods

4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 4-(1H-indol-3-yl)piperidine-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to yield 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in cancer research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting EGFR, 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can block the downstream signaling pathways that promote cancer cell growth and proliferation. 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(2)19-17(21)20-9-7-13(8-10-20)15-11-18-16-6-4-3-5-14(15)16/h3-6,11-13,18H,7-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNIDRWKVUOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide

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